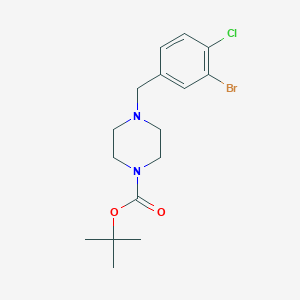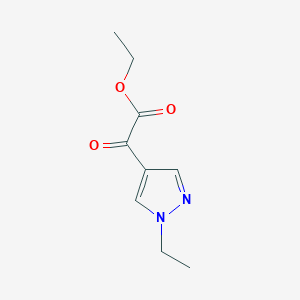![molecular formula C20H25N5 B2682024 2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415454-83-8](/img/structure/B2682024.png)
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases, including autoimmune disorders and cancer.
Mechanism of Action
TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation. This results in the induction of apoptosis and the inhibition of B-cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models, TAK-659 has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell malignancies. Additionally, TAK-659 has been shown to reduce the levels of inflammatory cytokines in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties and has been well-tolerated in animal models. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted agents. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of TAK-659 analogs that may have improved pharmacokinetic properties and increased potency.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the preparation of various intermediate compounds. The first step involves the preparation of 5,6-dimethyl-4-pyrimidinylamine, which is then reacted with 3-bromopropionyl chloride to obtain 1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-one. This intermediate is then reacted with 2-tert-butyl-1H-benzo[d]imidazole-1-carboxylic acid to obtain the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, TAK-659 has shown significant antitumor activity and has been well-tolerated in animal models.
properties
IUPAC Name |
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-13-14(2)21-12-22-18(13)24-10-15(11-24)25-17-9-7-6-8-16(17)23-19(25)20(3,4)5/h6-9,12,15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLSIOTFJPPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)



![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)



![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)